
3-oxolauroyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxolauroyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-oxolauroic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a 3-oxolauric acid and a lauroyl-CoA. It is a conjugate acid of a 3-oxolauroyl-CoA(4-).
Scientific Research Applications
Role in Redox Regulation and Cellular Metabolism
Coenzyme A (CoA), which includes derivatives like 3-oxolauroyl-CoA, plays a crucial role in various biochemical processes. It activates carbonyl-containing molecules and produces thioester derivatives with significant roles in cellular metabolism, neurotransmitter production, and gene expression regulation. A notable function of CoA in redox regulation involves covalent attachment to cellular proteins in response to oxidative and metabolic stress, a process known as protein CoAlation (Gout, 2018).
Biosynthetic Pathways and Applications
3-oxolauroyl-CoA is involved in novel biosynthetic pathways for producing chemicals like 3-hydroxy-γ-butyrolactone, which has potential applications in materials and medicine. A pathway involving the condensation of two acyl-CoAs and subsequent reduction and hydrolysis processes has been designed for the production of various chiral 3-hydroxyacids, including derivatives of 3-oxolauroyl-CoA (Martin et al., 2013).
Enzymatic Activity and Genetic Expression
The gene encoding oxalyl-CoA decarboxylase, a key enzyme in the catabolism of oxalate, has been characterized in various microorganisms. This enzyme catalyzes the decarboxylation of oxalyl-CoA (a compound related to 3-oxolauroyl-CoA) to formyl-CoA, highlighting the importance of CoA derivatives in metabolic pathways (Federici et al., 2004).
Industrial and Environmental Applications
3-oxolauroyl-CoA derivatives are utilized in engineered microbial systems for the production of environmentally friendly chemicals. For instance, Methylobacterium extorquens has been engineered to produce 3-hydroxypropionic acid, an important platform chemical, from one-carbon feedstocks like methanol. This demonstrates the potential of 3-oxolauroyl-CoA derivatives in sustainable chemical production (Yang et al., 2017).
properties
Product Name |
3-oxolauroyl-CoA |
|---|---|
Molecular Formula |
C33H56N7O18P3S |
Molecular Weight |
963.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate |
InChI |
InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
HQANBZHVWIDNQZ-GMHMEAMDSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



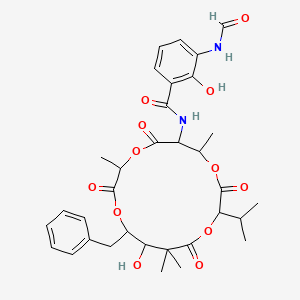
![[2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B1248064.png)
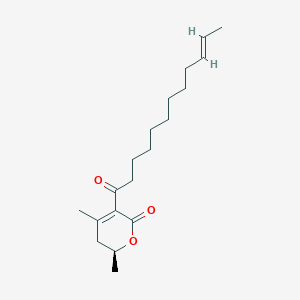
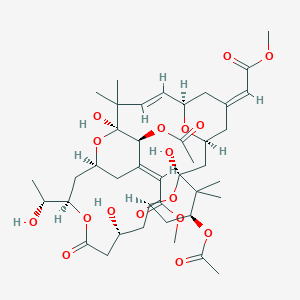
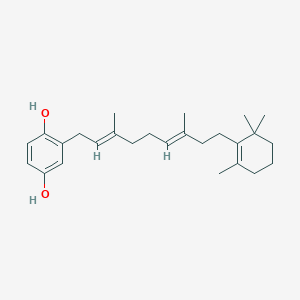
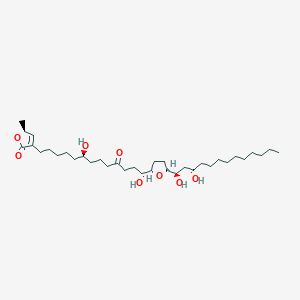

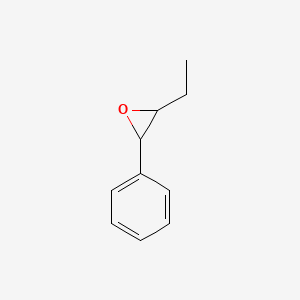



![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B1248080.png)

